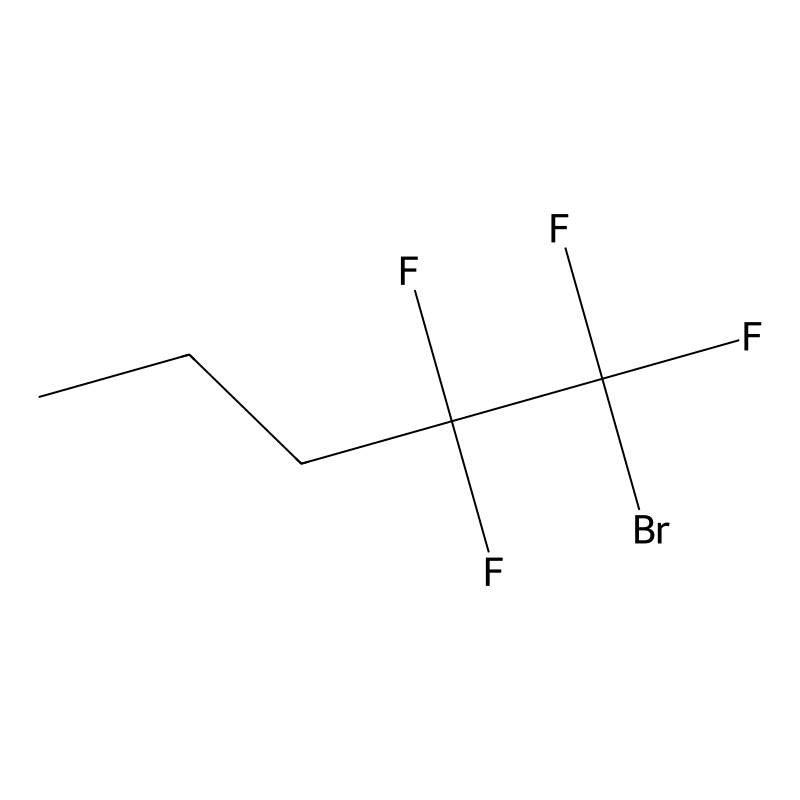

1-Bromo-1,1,2,2-tetrafluoropentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: 1-Bromo-1,1,2,2-tetrafluoropentane can be used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes.

Methods of Application: This process involves the use of palladium catalysis.

Results or Outcomes: The major side-products of the reaction are HBr/KOAc.

1-Bromo-1,1,2,2-tetrafluoropentane is a fluorinated organic compound with the molecular formula . It features a pentane backbone with a bromine atom and four fluorine atoms attached, making it a unique member of the class of halogenated hydrocarbons. The presence of these halogen substituents significantly influences the compound's chemical properties, including its reactivity and stability in various chemical environments. This compound is recognized for its potential applications in both scientific research and industrial processes .

There is no current information available regarding the mechanism of action of 1-Bromo-1,1,2,2-tetrafluoropentane in biological systems or its interaction with other compounds.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (), cyanide ions (), or amines (). This property makes it useful in organic synthesis where functional group transformations are required.

- Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoropentane using reducing agents like lithium aluminum hydride (). This reaction is significant for synthesizing less reactive derivatives.

- Oxidation Reactions: Oxidation can yield corresponding alcohols or carboxylic acids depending on the oxidizing agent used. This versatility allows for the development of various functionalized derivatives from the parent compound .

The synthesis of 1-Bromo-1,1,2,2-tetrafluoropentane typically involves the bromination of 1,1,2,2-tetrafluoropentane. The process generally uses bromine () as the brominating agent in the presence of catalysts such as iron () or aluminum bromide (). Controlled reaction conditions are essential to achieve selective bromination at the desired position on the pentane backbone.

In industrial settings, large-scale bromination processes are optimized to ensure high yields and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and minimize by-products during production .

1-Bromo-1,1,2,2-tetrafluoropentane has several notable applications:

- Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds and studying reaction mechanisms involving fluorinated organic molecules.

- Biochemical Assays: Its potential as a probe for enzyme-substrate interactions makes it valuable in biological research.

- Pharmaceutical Development: The compound is explored for its role in designing fluorinated pharmaceuticals that exhibit improved metabolic stability compared to their non-fluorinated counterparts.

- Industrial Uses: It is utilized as a solvent and intermediate in producing specialty chemicals and materials .

Studies on the interactions of 1-Bromo-1,1,2,2-tetrafluoropentane with various molecular targets reveal that its halogen atoms play critical roles in mediating these interactions. The unique reactivity profile due to the presence of both bromine and fluorine allows it to form stable intermediates during

Several compounds share structural similarities with 1-Bromo-1,1,2,2-tetrafluoropentane. These include:

- 1-Bromo-1,1,2,2-tetrafluoroethane

- 1-Bromo-1,1,2,2-tetrafluorobutane

- 1-Bromo-1,1,2,2-tetrafluoropropane

ComparisonCompound Name Molecular Formula Unique Features 1-Bromo-1,1,2,2-tetrafluoroethane Smaller carbon chain; higher volatility 1-Bromo-1,1,2,2-tetrafluorobutane Longer carbon chain; different reactivity profile 1-Bromo-1,1,2,2-tetrafluoropropane Intermediate chain length; distinct physical properties

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-1,1,2,2-tetrafluoroethane | Smaller carbon chain; higher volatility | |

| 1-Bromo-1,1,2,2-tetrafluorobutane | Longer carbon chain; different reactivity profile | |

| 1-Bromo-1,1,2,2-tetrafluoropropane | Intermediate chain length; distinct physical properties |

Uniqueness: 1-Bromo-1,1,2,2-tetrafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms on a pentane backbone. This configuration imparts distinct reactivity and stability profiles compared to similar compounds. These characteristics make it particularly suitable for specific applications in synthetic chemistry and industrial processes .